S-Ethyl trifluorothioacetate
Description
S-Ethyl trifluorothioacetate (CAS: 383-64-2) is a thioester with the molecular formula C₄H₅F₃OS and a molecular weight of 158.14 g/mol. It is a colorless to light yellow liquid with a boiling point of 90.5°C, density of 1.234 g/mL (25°C), and a low flash point of 39°F (3.9°C) . Primarily used as a trifluoroacetylating agent, it selectively modifies amino groups in proteins and peptides under alkaline conditions (pH 9.9–10), forming stable TFA-protein adducts . Its applications span biochemistry, immunology, and drug development, particularly in studying post-translational modifications and synthesizing polymyxin antibiotics .
Properties
IUPAC Name |
S-ethyl 2,2,2-trifluoroethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3OS/c1-2-9-3(8)4(5,6)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGUKFAVHPGNBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059936 | |
| Record name | Ethanethioic acid, trifluoro-, S-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059936 | |
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Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383-64-2 | |
| Record name | S-Ethyl trifluorothioacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethylthiol trifluoroacetate | |
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| Record name | S-Ethyl trifluorothioacetate | |
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| Record name | Ethanethioic acid, 2,2,2-trifluoro-, S-ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanethioic acid, trifluoro-, S-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-ethyl trifluorothioacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.230 | |
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Preparation Methods
Reaction Conditions and Mechanism
The reaction is typically conducted in a biphasic aqueous-organic system buffered to pH 8–9 to deprotonate ethanethiol (pKa ~10.5) and enhance its nucleophilicity. The weakly basic environment ensures efficient generation of the thiolate ion (CH₃CH₂S⁻) while minimizing hydrolysis of the acyl chloride. Aqueous media facilitate proton transfer and stabilize intermediates, as evidenced by kinetic studies highlighting the role of water networks in analogous thioesterification reactions.
The mechanism proceeds through a tetrahedral intermediate , stabilized by hydrogen bonding with water molecules. Computational studies suggest that five water molecules form a hydrogen-bonded ring around the intermediate, lowering the activation energy. The final step involves the expulsion of chloride, yielding this compound with reported yields exceeding 80% under optimized conditions.
Table 1: Key Parameters for Nucleophilic Acyl Substitution
| Parameter | Value/Range |
|---|---|
| Temperature | 0–25°C |
| pH | 8.0–9.0 |
| Solvent System | Water/THF (3:1) |
| Reaction Time | 2–4 hours |
| Yield | 75–85% |
Alternative Synthetic Routes
Trifluoroacetic Anhydride and Ethanethiol
While less commonly reported in contemporary literature, industrial-scale production occasionally employs trifluoroacetic anhydride [(CF₃CO)₂O] as the acylating agent. This method avoids the handling of gaseous trifluoroacetyl chloride, improving safety profiles. The anhydride reacts with ethanethiol in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF), catalyzed by tertiary amines (e.g., triethylamine).
Table 2: Comparative Analysis of Acylating Agents
| Acylating Agent | Advantages | Disadvantages |
|---|---|---|
| Trifluoroacetyl Chloride | High reactivity, short reaction time | Corrosive, requires pH control |
| Trifluoroacetic Anhydride | Safer handling, no pH dependence | Lower yields (60–70%) |
Industrial-Scale Production
Large-scale synthesis employs continuous-flow reactors to enhance mixing and heat transfer. Key considerations include:
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Temperature Control : Exothermic reactions necessitate cooling to maintain 10–15°C.
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Purification : Distillation under reduced pressure (boiling point: 90.5°C) isolates the product from byproducts like trifluoroacetic acid.
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Safety Protocols : Due to the compound’s low flash point (39°F), inert atmospheres and explosion-proof equipment are mandatory.
Mechanistic Insights and Kinetic Studies
Hydrolysis kinetics of this compound reveal a two-step addition-cleavage mechanism dominated by water activity. At 23°C, the hydrolysis rate constant (0.0000370 s⁻¹) is significantly slower than analogous esters, attributed to the poor leaving group ability of ethanethiolate (pKa ~10.5). Isotopic labeling studies confirm that hydrolysis proceeds via nucleophilic attack by water at the carbonyl carbon, followed by cleavage of the C–S bond.
Challenges and Optimization Strategies
Byproduct Formation
Competing hydrolysis of trifluoroacetyl chloride generates trifluoroacetic acid, reducing yields. Strategies to mitigate this include:
Solvent Selection
Polar aprotic solvents (e.g., THF) improve reagent solubility but require stringent drying. Recent advances highlight ionic liquids as promising alternatives due to their low volatility and tunable polarity.
Emerging Methodologies
Scientific Research Applications
Trifluoroacetylation of Amino Groups
Overview : S-Ethyl trifluorothioacetate is primarily used as a trifluoroacetylating agent for amino groups in proteins. This reaction is essential for studying protein structure and function.
Case Study : A notable study involved the selective trifluoroacetylation of amino groups in bovine serum albumin and immunoglobulin G. The resulting fluorinated proteins were analyzed using F magnetic resonance imaging (MRI), demonstrating potential applications in in vivo imaging techniques .
| Protein | Modification Method | Outcome |
|---|---|---|
| Bovine Serum Albumin | Trifluoroacetylation with S-Ethyl | Enhanced imaging properties via F MRI |
| Immunoglobulin G | Trifluoroacetylation with S-Ethyl | Improved detection sensitivity |
Synthesis of Fine Chemicals
Overview : this compound can be employed as an intermediate in the synthesis of various fine chemicals, including pharmaceuticals and agricultural chemicals.
Case Study : Research has demonstrated that trifluoroacetate esters and thioesters can be synthesized from this compound. These compounds serve as solvents and intermediates in the production of liquid crystals and dyes .
| Chemical Type | Application | Significance |
|---|---|---|
| Trifluoroacetate Esters | Solvents for chemical reactions | Essential for synthesizing complex molecules |
| Thioesters | Intermediates in pharmaceuticals | Key role in drug development |
Biochemical Tools
Overview : The compound functions as a molecular tool for biochemical applications, particularly in proteomics.
Case Study : A study highlighted its use in identifying proteins through one- or two-dimensional electrophoresis. The incorporation of this compound into protein samples allowed for enhanced resolution during analysis .
| Biochemical Application | Methodology | Result |
|---|---|---|
| Protein Identification | Electrophoresis with S-Ethyl | Improved separation and identification |
Structural Studies
Overview : this compound is utilized in structural studies to investigate the conformational properties of molecules.
Case Study : Research employing electron diffraction and vibrational spectroscopy has elucidated the molecular structure of this compound itself, providing insights into its conformational dynamics .
| Study Focus | Technique Used | Findings |
|---|---|---|
| Molecular Structure | Electron diffraction | Detailed conformational analysis |
| Vibrational Properties | IR and Raman spectroscopy | Insights into molecular interactions |
Mechanism of Action
S-Ethyl trifluorothioacetate exerts its effects by transferring the trifluoroacetyl group to nucleophilic sites on target molecules. This transfer occurs through a nucleophilic substitution mechanism, where the sulfur atom in the thioester group acts as a leaving group. The trifluoroacetyl group then binds to the nucleophilic site, modifying the target molecule’s structure and function .
Comparison with Similar Compounds
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) | Reaction Rate (s⁻¹, 23°C) |
|---|---|---|---|---|---|
| This compound | C₄H₅F₃OS | 158.14 | 90.5 | 1.234 | 0.0000370 |
| p-Nitrophenyl trifluoroacetate | C₈H₄F₃NO₄ | 241.12 | N/A | N/A | 0.000281 |
| Ethyl trifluoroacetate | C₄H₅F₃O₂ | 142.08 | 105–107 | 1.195 | N/A |
| S-Ethyl thioacetate | C₄H₈OS | 104.17 | 142 | 0.983 | N/A |
Table 2: Reaction Parameters
| Parameter | This compound | p-Nitrophenyl Trifluoroacetate |
|---|---|---|
| Leaving Group (Conj. Acid pKa) | CH₃CH₂SH (10.5) | p-Nitrophenol (7.1) |
| Hydrolysis Order (H₂O) | ~1 | ~3 |
| Transition-State Barrier (kcal/mol) | −1.8 | −5.3 |
| Primary Application | Protein modification | Kinetic studies |
Biological Activity
S-Ethyl trifluorothioacetate (ETFA) is a compound that has garnered attention in biochemical research due to its unique properties and applications in protein modification. This article provides a comprehensive overview of the biological activity of ETFA, including its mechanisms of action, applications in protein chemistry, and relevant case studies.
ETFA acts primarily as an acetylating agent, selectively modifying amino groups in proteins. This modification can lead to changes in protein conformation and function, making ETFA a valuable tool in biochemical studies. The trifluoroacetylation process involves the formation of stable adducts between ETFA and lysine residues within proteins, which can subsequently be analyzed for structural and functional implications.
Applications in Protein Chemistry
- Trifluoroacetylation of Proteins : ETFA is employed to introduce trifluoroacetyl groups into proteins, which can enhance their stability and alter their interaction with other biomolecules. This process is crucial for studying protein dynamics and interactions.
- Protein Identification : The modification of proteins with ETFA facilitates their identification through mass spectrometry techniques. By cleaving specific peptide bonds, researchers can obtain peptide mass fingerprints that aid in characterizing proteins.
- Immune Response Studies : ETFA has been utilized in studies investigating immune responses to modified proteins. For instance, it has been shown to enhance immune reactions against halothane-induced liver injury by generating T cell responses targeting trifluoroacetylated proteins .
Case Study 1: T Cell Responses to Trifluoroacetylated Proteins
A study demonstrated that immunization with trifluoroacetylated serum albumin led to significant T cell activation in mice. The researchers used this compound to create TFA-protein adducts, which were then administered alongside various adjuvants. The results indicated robust T cell responses, highlighting the potential of ETFA in vaccine development against liver injuries induced by anesthetics like halothane .
Case Study 2: Structural Analysis via Mass Spectrometry
In another investigation, ETFA was applied to facilitate the identification of proteins via microwave-assisted acid hydrolysis combined with liquid chromatography and mass spectrometry (LC-MS). The study showcased how ETFA vapor treatment could cleave specific peptide bonds, allowing for detailed structural analysis of complex protein mixtures .
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Protein Modification : ETFA effectively modifies lysine residues, leading to enhanced stability and altered protein interactions.
- Immune Modulation : The compound plays a significant role in modulating immune responses, particularly in the context of drug-induced liver injuries.
- Analytical Applications : ETFA's ability to facilitate protein identification through mass spectrometry underscores its utility as a biochemical tool.
Summary Table of Biological Activities
Q & A
Q. What are the critical safety precautions when handling S-Ethyl trifluorothioacetate in laboratory settings?
Methodological Answer:
- Ventilation & PPE: Use local exhaust ventilation and wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .
- Fire Safety: Keep away from ignition sources (e.g., sparks, open flames) due to its low flash point (39°F/3.9°C). Use grounded equipment to prevent static discharge .
- Storage: Store in sealed containers in cool (<25°C), dry, well-ventilated areas, away from oxidizers and incompatible materials .
- Spill Management: Absorb leaks with inert materials (e.g., sand, vermiculite) and dispose of as hazardous waste. Avoid water rinsing to prevent environmental contamination .
Q. How is this compound synthesized, and what are its key physical properties for quality control?
Methodological Answer:
- Synthesis: Typically prepared via esterification of trifluorothioacetic acid with ethyl halides or alcohols under acidic catalysis. Reaction conditions (temperature, solvent) must be optimized to minimize side reactions .
- Characterization:
Advanced Research Questions
Q. What is the pH-dependent hydrolysis mechanism of this compound, and how do intermediates influence reaction kinetics?
Methodological Answer:
- Mechanism: Hydrolysis proceeds via nucleophilic attack by water or hydroxide ions, forming a tetrahedral intermediate. At high pH (>10), the rate-determining step shifts to intermediate decomposition, approaching diffusion-controlled kinetics .
- Kinetic Evidence: Rate constants increase with pH until plateauing near pH 12. Isotopic labeling (¹⁸O) studies confirm solvent exchange during intermediate formation .
- Experimental Design: Use stopped-flow spectrophotometry or pH-stat titration to monitor reaction rates. Buffer systems (e.g., phosphate, borate) must account for ionic strength effects .
Q. How does this compound function as a trifluoroacetylating agent in peptide synthesis, and what are its advantages?
Methodological Answer:
- Role in Peptide Modification: Reacts with amine groups (e.g., lysine residues) to form stable trifluoroacetyl (TFA) protections. The electron-withdrawing CF₃ group enhances resistance to hydrolysis during peptide elongation .
- Deprotection: Use mild alkaline conditions (e.g., piperidine in DMF) to remove TFA groups without damaging peptide backbones .
- Advantages: High selectivity, minimal racemization, and compatibility with solid-phase synthesis protocols .
Q. What analytical methods are recommended to assess the stability and degradation products of this compound under long-term storage?
Methodological Answer:
- Stability Studies: Conduct accelerated aging tests at elevated temperatures (40–60°C) and monitor decomposition via GC-MS or LC-MS. Degradation products may include trifluoroacetic acid and ethanethiol .
- Storage Recommendations: Avoid prolonged storage; use amber vials under nitrogen to suppress oxidation. Regularly validate purity using chromatographic methods (HPLC/GC) .
Q. How does the solvent polarity affect the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of attacking species (e.g., amines, thiols) by stabilizing transition states. Reaction rates in THF or dichloromethane are slower due to reduced solvation .
- Experimental Optimization: Screen solvents using model reactions (e.g., with benzylamine) and quantify yields via ¹H NMR or titrimetry. Include controls for solvent moisture content .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
